molecular formula C15H18N2O4 B1272309 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid CAS No. 58237-94-8

2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid

Cat. No. B1272309
CAS RN: 58237-94-8
M. Wt: 290.31 g/mol
InChI Key: SORQKPVCWGOPQX-UHFFFAOYSA-N
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Description

The compound 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid is a derivative of acetic acid where the acetic acid moiety is substituted with an indole group and a tert-butoxycarbonyl protected amino group. This structure suggests that the compound could serve as a building block in the synthesis of more complex molecules, potentially with biological activity.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a practical synthesis method for a dipeptide mimetic with a tert-butoxycarbonylamino group has been developed, which involves the regioselective functionalization of ring nitrogens and an amino group . Although the specific synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the similarity in the functional groups involved.

Molecular Structure Analysis

The molecular structure of compounds with tert-butoxycarbonyl amino groups has been studied. For example, a compound with a tert-butylaminoxyl group showed a zwitterionic form in its crystalline state, stabilized by intramolecular hydrogen bonds . This suggests that 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid could also exhibit zwitterionic characteristics, with possible intramolecular hydrogen bonding contributing to its stability.

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known to be a protective group for amines in chemical synthesis. It can be removed under acidic conditions, which could be relevant for the compound when used in further synthetic steps . Additionally, the presence of the indole group could participate in electrophilic substitution reactions, given its nucleophilic nature.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid are not provided, related compounds with tert-butylaminoxyl groups have been characterized by their acid-dissociation equilibria. The electron-withdrawing character of the aminoxyl group influences the pKa values, making them lower than those of similar compounds without this group . This information could be extrapolated to suggest that the compound may have a relatively low pKa value for its carboxylic acid group, affecting its solubility and reactivity in different pH environments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Aldehyde Building Blocks : This compound has been used in the synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals, which are key in developing peptide isosteres through combinatorial solid phase synthesis (Groth & Meldal, 2001).
  • Creation of Fluorescent Amino Acid Derivatives : A study described the synthesis of a highly fluorescent amino acid derivative, showcasing the potential of this compound in developing materials with specific photophysical properties (Guzow et al., 2001).

Analytical Methods

  • Quantitative Analysis of Amino Acids and Peptides : This compound has been instrumental in the quantitative analysis of amino acids and peptides, particularly in the determination of the tert-butyloxycarbonyl group in N-blocked amino acids and peptides (Ehrlich-Rogozinski, 1974).

Applications in Peptide Synthesis

  • N-tert-Butoxycarbonylation of Amines : This chemical is used in the efficient N-tert-butoxycarbonylation of amines, crucial in peptide synthesis due to its resistance to racemization and other chemical conditions (Heydari et al., 2007).
  • Preparation of Piperazine-2,5-diones from Amino Acids : In peptide chemistry, this compound has facilitated the preparation of piperazine-2,5-diones from N-protected α-amino acids, showcasing its versatility in generating novel molecular structures (Nikulnikov et al., 2010).

X-Ray Crystallography

  • Structure Determination in Crystallography : The compound's derivatives have been used in x-ray crystallography to determine the structure of molecules, indicating its importance in the field of structural biology (Jian Li et al., 2009).

properties

IUPAC Name

2-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-8-16-11-7-5-4-6-9(10)11/h4-8,12,16H,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORQKPVCWGOPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373548
Record name n-boc-2-(indole-3-yl)-dl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid

CAS RN

58237-94-8
Record name n-boc-2-(indole-3-yl)-dl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58237-94-8
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Synthesis routes and methods

Procedure details

A suspension of 5.9 g. (0.017 mol.) of the ester in 70 ml. of 5% aqueous sodium carbonate and 30 ml. of dioxane was refluxed for 2.5 hours. The cooled reaction mixture was concentrated in vacuo and 30 ml. of water was added to the residue. The aqueous solution was extracted with methylene chloride, cooled and acidified to pH 2.0 with hydrochloric acid. The resulting solid was collected and recrystallized from ethyl acetate-hexane to give the title compound, m.p. 143.5°.
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